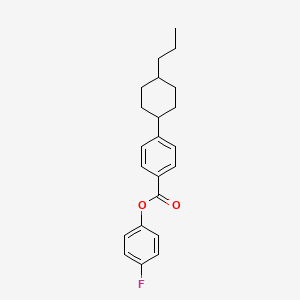![molecular formula C23H15BrN2O3 B11709424 5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-[(3-Bromophényl)méthylidène]-1,3-diphényl-1,3-diazinane-2,4,6-trione est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines. Ce composé appartient à la classe des dérivés de diazinane, qui sont connus pour leurs propriétés biologiques et chimiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-[(3-Bromophényl)méthylidène]-1,3-diphényl-1,3-diazinane-2,4,6-trione implique généralement la réaction du 3-bromobenzaldéhyde avec la 1,3-diphényl-1,3-diazinane-2,4,6-trione dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant comme l'éthanol ou le méthanol. Le mélange réactionnel est chauffé à reflux pendant plusieurs heures pour assurer la conversion complète des réactifs en produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des méthodes plus efficaces et plus évolutives. Une de ces méthodes pourrait être l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés. De plus, l'utilisation de catalyseurs et de paramètres de réaction optimisés peut améliorer encore l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 5-[(3-Bromophényl)méthylidène]-1,3-diphényl-1,3-diazinane-2,4,6-trione peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Iodure de sodium dans l'acétone pour les réactions d'échange d'halogènes.
Principaux produits formés
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés iodés ou autres dérivés substitués.
Applications De Recherche Scientifique
La 5-[(3-Bromophényl)méthylidène]-1,3-diphényl-1,3-diazinane-2,4,6-trione a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments et les applications thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 5-[(3-Bromophényl)méthylidène]-1,3-diphényl-1,3-diazinane-2,4,6-trione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-[(3-Chlorophényl)méthylidène]-1,3-diphényl-1,3-diazinane-2,4,6-trione
- 5-[(3-Fluorophényl)méthylidène]-1,3-diphényl-1,3-diazinane-2,4,6-trione
- 5-[(3-Méthylphényl)méthylidène]-1,3-diphényl-1,3-diazinane-2,4,6-trione
Unicité
La présence de l'atome de brome dans la 5-[(3-Bromophényl)méthylidène]-1,3-diphényl-1,3-diazinane-2,4,6-trione confère des propriétés chimiques et biologiques uniques par rapport à ses analogues. L'atome de brome peut participer à des interactions et des réactions spécifiques qui ne sont pas possibles avec d'autres halogènes ou substituants, ce qui rend ce composé particulièrement précieux pour certaines applications .
Propriétés
Formule moléculaire |
C23H15BrN2O3 |
|---|---|
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
5-[(3-bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H15BrN2O3/c24-17-9-7-8-16(14-17)15-20-21(27)25(18-10-3-1-4-11-18)23(29)26(22(20)28)19-12-5-2-6-13-19/h1-15H |
Clé InChI |
ZRRPIVSNIHYNMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)N(C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


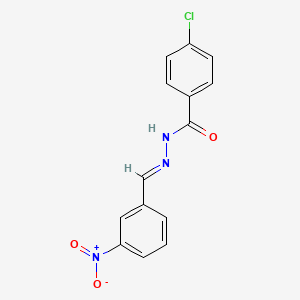
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709350.png)
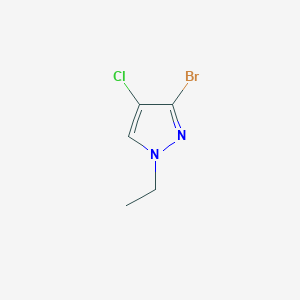
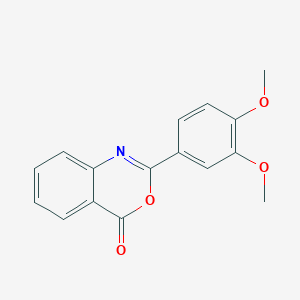

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)
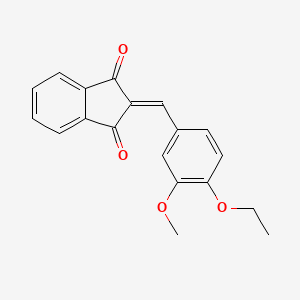
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)
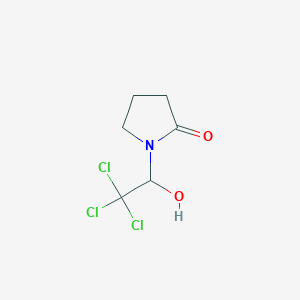
![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)
